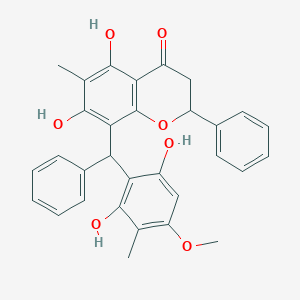
Melanervine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melanervine is a chemical compound with the molecular formula C31H28O7 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups.
Preparation Methods
The synthesis of Melanervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Melanervine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield alcohols.
Scientific Research Applications
Melanervine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of certain dyes and pigments
Mechanism of Action
The mechanism of action of Melanervine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its activity, allowing it to interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Melanervine can be compared with other similar compounds, such as:
Melanin: Both compounds have antioxidant properties, but this compound has a more complex structure.
Quercetin: This flavonoid shares some structural similarities with this compound and also exhibits antioxidant activity.
Curcumin: Known for its anti-inflammatory properties, Curcumin has a different molecular structure but similar biological activities
Properties
CAS No. |
60715-58-4 |
|---|---|
Molecular Formula |
C31H28O7 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
8-[(2,6-dihydroxy-4-methoxy-3-methylphenyl)-phenylmethyl]-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H28O7/c1-16-22(37-3)14-20(32)25(28(16)34)24(19-12-8-5-9-13-19)27-30(36)17(2)29(35)26-21(33)15-23(38-31(26)27)18-10-6-4-7-11-18/h4-14,23-24,32,34-36H,15H2,1-3H3 |
InChI Key |
KYRONYOKKZDLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C(C2=CC=CC=C2)C3=C(C(=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)C)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















